molecular formula C21H27N3OS B2548078 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 450344-57-7

3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No. B2548078
CAS RN: 450344-57-7
M. Wt: 369.53
InChI Key: UXFYJCXZOKNQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide” is a complex organic molecule. It contains a cyclopentyl group, a dimethylphenyl group, and a dihydro-2H-thieno[3,4-c]pyrazol group. The presence of these groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. These might include reactions at the amide group, electrophilic aromatic substitution reactions on the phenyl ring, and reactions involving the pyrazole and thieno groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its overall size and shape, the presence of polar or charged groups, and the specific arrangement of its functional groups .

Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Compounds similar to 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide, especially those containing pyrazole and thiophene moieties, are of significant interest in heterocyclic chemistry for their potential pharmaceutical properties. For example, research on pyrazole derivatives has identified compounds with potential antidepressant effects due to their selective activity in biological assays (Bailey et al., 1985). Similarly, compounds bearing a thiophene ring have been synthesized for their antimicrobial and anti-inflammatory properties, showcasing the versatility of these heterocyclic frameworks in drug discovery (Kendre et al., 2015).

Catalysis and Material Science

In material science and catalysis, complexes derived from ligands related to 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide show promise. For instance, palladium complexes with pyrazole-based ligands have been studied for their supramolecular structures and potential as catalysts in organic synthesis (Palombo et al., 2019). These findings highlight the utility of such compounds in developing new materials with specific chemical reactivity and properties.

Synthesis of Heterocyclic Compounds

The versatility of compounds like 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide extends to their use as intermediates in the synthesis of complex heterocyclic structures. For example, research on the synthesis and biological evaluation of novel pyrazole, isoxazole, and benzodiazepine derivatives bearing aryl sulfonate moieties demonstrates the broad applicability of these compounds in creating molecules with potential antimicrobial and anti-inflammatory activities (Kendre et al., 2015).

Biological Activities and Potential Therapeutics

The structural complexity of 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide suggests potential for diverse biological activities. Research into related compounds has uncovered activities ranging from anti-inflammatory and analgesic to antimicrobial and antitumor effects, underscoring the potential of such molecules in the development of new therapeutics (Mohareb et al., 2014; Menozzi et al., 1992).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. If this compound is biologically active, its mechanism of action would depend on its specific biological target .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and investigation of its potential applications .

properties

IUPAC Name

3-cyclopentyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-14-7-9-19(15(2)11-14)24-21(17-12-26-13-18(17)23-24)22-20(25)10-8-16-5-3-4-6-16/h7,9,11,16H,3-6,8,10,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFYJCXZOKNQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.